(4-Amino-2-(trifluoromethyl)phenyl)(4-isopropylpiperazin-1-yl)methanone
Description
The compound (4-Amino-2-(trifluoromethyl)phenyl)(4-isopropylpiperazin-1-yl)methanone (CAS: 853297-04-8) is a methanone derivative featuring a 4-amino-2-(trifluoromethyl)phenyl group linked to a 4-isopropylpiperazine moiety. It is commercially available for research purposes, as noted in supplier catalogs from CymitQuimica and Ivychem . The trifluoromethyl (-CF₃) group enhances metabolic stability and lipophilicity, while the amino (-NH₂) group may contribute to hydrogen bonding and solubility. The 4-isopropylpiperazine substituent introduces steric bulk and modulates pharmacokinetic properties, such as blood-brain barrier permeability.
Properties
IUPAC Name |
[4-amino-2-(trifluoromethyl)phenyl]-(4-propan-2-ylpiperazin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20F3N3O/c1-10(2)20-5-7-21(8-6-20)14(22)12-4-3-11(19)9-13(12)15(16,17)18/h3-4,9-10H,5-8,19H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVFBQACHLXSNTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCN(CC1)C(=O)C2=C(C=C(C=C2)N)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20F3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Amino-2-(trifluoromethyl)phenyl)(4-isopropylpiperazin-1-yl)methanone typically involves multiple steps, starting with the preparation of the key intermediates. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out in aqueous or organic solvents.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
(4-Amino-2-(trifluoromethyl)phenyl)(4-isopropylpiperazin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the carbonyl group can produce alcohol derivatives .
Scientific Research Applications
(4-Amino-2-(trifluoromethyl)phenyl)(4-isopropylpiperazin-1-yl)methanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Utilized in the development of advanced materials with unique properties
Mechanism of Action
The mechanism of action of (4-Amino-2-(trifluoromethyl)phenyl)(4-isopropylpiperazin-1-yl)methanone involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s ability to bind to enzymes and receptors, thereby modulating their activity. The piperazine ring can interact with various biological pathways, contributing to the compound’s overall pharmacological effects .
Comparison with Similar Compounds
Structural Variations and Pharmacological Implications
The following table summarizes key structural and functional differences between the target compound and analogous derivatives:
Key Findings from Comparative Analysis
Impact of Aryl Group Modifications: Replacing the 4-amino-2-(trifluoromethyl)phenyl group with a thiophene (Compound 21) or quinoline (PCSK9 inhibitor derivative) alters electronic properties and target engagement. Thiophene enhances aromatic stacking, while quinoline expands planar surface area for protein interaction .
Piperazine Substituent Effects :
- 4-Isopropylpiperazine in the target compound provides greater lipophilicity than 4-methylpiperazine (as in ), favoring membrane permeability but possibly increasing metabolic clearance .
- Piperazine-to-piperidine substitutions (e.g., ) introduce conformational rigidity, which may enhance receptor binding specificity .
Pharmacological Activity: The quinoline-based derivative () demonstrates nanomolar potency against PCSK9, a target for cholesterol management, highlighting the importance of the quinoline core in enzyme inhibition .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
